(2-(Benzyloxy)-4-fluorophenyl)methanol
Description
Significance of Fluorine Atom Incorporation in Organic Molecules
Key benefits of fluorination include:
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. This can prolong the active life of a drug molecule in the body. chemxyne.comnih.gov
Enhanced Binding Affinity: Fluorine's electronegativity can alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets like proteins and enzymes. chemxyne.comnih.gov
Improved Pharmacokinetics: The introduction of fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats), which can improve its absorption, distribution, and ability to cross cell membranes. chemxyne.comacs.org
Modulation of pKa: Placing fluorine near an acidic or basic center can alter the molecule's acidity (pKa), which influences its ionization state and solubility at physiological pH. acs.org
These unique properties have made fluorinated compounds integral to the development of numerous pharmaceuticals, including anticancer agents, antidepressants, and anti-inflammatory drugs. chemxyne.comnih.gov
Overview of Substituted Arylmethanol Scaffolds as Synthetic Precursors
Substituted arylmethanols, which feature a hydroxylmethyl group (-CH₂OH) attached to an aromatic ring, are highly versatile building blocks in organic synthesis. The benzyl (B1604629) alcohol moiety can participate in a wide array of chemical transformations, making it a valuable precursor for more complex molecules.
The reactivity of the arylmethanol scaffold is multifaceted:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid, which are key functional groups for further reactions.
Substitution: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions to introduce a variety of other functionalities.
Esterification and Etherification: The alcohol can readily react to form esters and ethers, a common strategy for creating prodrugs or modifying a molecule's solubility and stability.
The "benzyloxy" group in the target molecule, (2-(Benzyloxy)-4-fluorophenyl)methanol, serves as a protecting group for a phenolic hydroxyl. This strategy is fundamental in multi-step syntheses, where the reactivity of a hydroxyl group must be temporarily masked to allow for transformations elsewhere in the molecule.
Research Context and Importance of this compound
This compound emerges as a compound of significant interest at the intersection of fluorine chemistry and synthetic methodology. Its structure combines the advantageous fluorine atom with the synthetically useful, protected arylmethanol framework. This makes it a valuable intermediate for constructing more complex, biologically active molecules.
The specific arrangement of the benzyloxy, fluoro, and methanol (B129727) groups on the phenyl ring provides a unique pattern of substitution that can be exploited in targeted synthesis. Researchers utilize this compound as a key starting material or intermediate in the synthesis of novel pharmaceutical agents and other specialized organic compounds. Its applications primarily lie in its role as a building block, where it can be oxidized to the corresponding aldehyde, (2-(benzyloxy)-4-fluorobenzaldehyde), or used in substitution reactions to create a diverse range of derivatives. The presence of both the fluorine atom and the masked phenol (B47542) functionality allows for the systematic exploration of how these features influence the biological activity of the final target molecules.
Structure
3D Structure
Properties
IUPAC Name |
(4-fluoro-2-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGCFHNGHJMIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730483 | |
| Record name | [2-(Benzyloxy)-4-fluorophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351445-99-3 | |
| Record name | [2-(Benzyloxy)-4-fluorophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzyloxy 4 Fluorophenyl Methanol
Conventional Synthetic Pathways
Conventional methods for synthesizing (2-(Benzyloxy)-4-fluorophenyl)methanol typically rely on well-established, sequential reactions. These pathways are often characterized by their reliability and use of readily available reagents, though they may involve multiple steps.
A common and direct approach involves a two-stage process beginning with the selective alkylation of a fluorophenol precursor, followed by the chemical reduction of a functional group to yield the desired benzylic alcohol. This strategy is effective for building the core structure of the target molecule.
The process commences with a suitable starting material, such as 4-fluoro-2-hydroxybenzaldehyde. The phenolic hydroxyl group is first protected as a benzyl (B1604629) ether. This is typically achieved through a Williamson ether synthesis, where the phenol (B47542) is deprotonated with a base like potassium carbonate (K2CO3) and then treated with an alkylating agent such as benzyl bromide. mdpi.com This reaction yields the intermediate, 2-(benzyloxy)-4-fluorobenzaldehyde (B123165).
In the second stage, the aldehyde functional group of this intermediate is reduced to a primary alcohol. A standard and effective method for this transformation is the use of a mild reducing agent like sodium borohydride (B1222165) (NaBH4) in a solvent such as tetrahydrofuran (B95107) (THF) or methanol (B129727). chemicalbook.com This step selectively converts the aldehyde to the hydroxymethyl group, completing the synthesis of this compound.
| Step | Starting Material | Reagents | Intermediate/Product |
| 1. Alkylation | 4-Fluoro-2-hydroxybenzaldehyde | 1. K2CO32. Benzyl bromide | 2-(Benzyloxy)-4-fluorobenzaldehyde |
| 2. Reduction | 2-(Benzyloxy)-4-fluorobenzaldehyde | Sodium borohydride (NaBH4) | This compound |
More elaborate synthetic routes can be devised starting from simpler aryl precursors. These multi-step conversions offer flexibility but require careful planning of the reaction sequence to manage functional group compatibility and regioselectivity. askthenerd.com For example, a synthesis could begin with a basic fluorinated aromatic compound, such as 1-bromo-4-fluorobenzene.
A potential pathway could involve:
Ortholithiation and Formylation: Introduction of a formyl (aldehyde) group at the position ortho to the bromine atom.
Functional Group Interconversion: Conversion of the bromine atom to a hydroxyl group, potentially through a nucleophilic aromatic substitution or a metal-catalyzed hydroxylation reaction.
Benzylation: Protection of the newly introduced hydroxyl group as a benzyl ether, as described previously.
Reduction: Final reduction of the formyl group to the hydroxymethyl group to yield the target compound.
Such multi-step syntheses, while longer, are fundamental in organic chemistry for constructing complex molecules from simple, commercially available building blocks. askthenerd.com
Advanced Catalytic Approaches in Synthesis
Modern synthetic chemistry increasingly relies on transition-metal catalysis to forge chemical bonds with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have become powerful tools for constructing C-C bonds in the synthesis of complex organic molecules, including fluorinated arylmethanes.
Palladium-catalyzed cross-coupling reactions provide a convergent and efficient means to assemble the carbon skeleton of this compound or its immediate precursors. These methods are prized for their broad functional group tolerance and the mild conditions under which they often proceed. rsc.org
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, typically involving the reaction of an organoboron compound with an organohalide. rsc.orgnih.gov While the target molecule is not α-fluorinated, this reaction is highly relevant for synthesizing substituted benzylic systems. A sophisticated application of this methodology involves the direct synthesis of benzylic alcohols by coupling aryl halides with potassium acetoxymethyltrifluoroborate. organic-chemistry.org This approach allows for the direct installation of the hydroxymethyl group.
Alternatively, the Suzuki-Miyaura reaction is widely used to couple benzyl halides with arylboronic acids to create diarylmethanes. nih.govresearchgate.net This strategy could be used to construct a precursor that is later functionalized to introduce the required hydroxyl and hydroxymethyl groups. The versatility of the Suzuki-Miyaura reaction is enhanced by the development of various catalyst systems, which are tailored to specific substrates and coupling partners. organic-chemistry.org
| Catalyst Component | Examples | Function |
| Palladium Source | Pd(OAc)2, PdCl2(dppf)·CH2Cl2, Pd(dba)2 | The active catalytic metal center. |
| Ligand | Triphenylphosphine (B44618) (PPh3), PCy3, XPhos, SPhos | Stabilizes the palladium center and facilitates key reaction steps. |
| Base | K2CO3, Cs2CO3, K3PO4 | Activates the organoboron species for transmetalation. |
| Solvent | Toluene (B28343), Tetrahydrofuran (THF), Dimethylformamide (DMF), Water | Provides the medium for the reaction. |
An emerging and powerful strategy in cross-coupling chemistry involves the use of sulfonyl-containing groups as leaving groups. Desulfonylative or desulfinative couplings provide an alternative to traditional organohalide-based methods. An efficient palladium-catalyzed, one-pot desulfinative cross-coupling has been developed to synthesize di(hetero)arylmethanes from the reaction of a (hetero)aryl halide and a benzyl halide. researchgate.net
This reaction proceeds through the union of two electrophilic partners, mediated by a sulfinate transfer reagent and a palladium catalyst. researchgate.net This methodology could be adapted to create the carbon framework of a precursor to this compound. The key advantage is the ability to use alternative starting materials and expand the toolbox for constructing complex molecular architectures.
| Reaction Component | Example Reagent/Condition | Role in the Reaction |
| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)2) | Facilitates the C-C bond formation. |
| Ligand | PtBu2Me·HBF4 | Stabilizes and activates the palladium catalyst. |
| Sulfinate Source | SMOPS (Sodium methanesulfinate) | Acts as a transfer reagent in the catalytic cycle. |
| Base | Potassium carbonate (K2CO3) | Promotes the reaction. |
| Coupling Partners | Aryl halide and Benzyl halide | The electrophilic starting materials that are coupled. |
| Solvent/Temperature | Dimethyl sulfoxide (B87167) (DMSO) at 120 °C | Provides the reaction environment. |
Stereoselective Reduction Methods
The enantioselective reduction of the corresponding prochiral ketone, 2-(benzyloxy)-4-fluorobenzaldehyde, is a primary strategy for obtaining enantiomerically enriched this compound. Among the most powerful methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. nih.govnih.gov This method utilizes a chiral oxazaborolidine catalyst to control the stereochemical outcome of the reduction of ketones by a borane (B79455) reagent. researchgate.netresearchgate.net
The CBS reduction is highly valued for its predictability, broad substrate applicability, and typically high enantiomeric excesses (ee), often exceeding 95%. researchgate.net The reaction mechanism involves the coordination of borane to the nitrogen atom of the CBS catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst. nih.gov The ketone then coordinates to this activated complex in a sterically controlled manner, leading to a face-selective hydride transfer via a six-membered transition state. nih.gov Following the hydride transfer, an alkoxyborane is formed, and the catalyst is regenerated. An acidic workup then yields the desired chiral alcohol. nih.gov
The choice of the oxazaborolidine catalyst, often derived from proline, and the specific borane source (e.g., BH₃·THF or BH₃·SMe₂) can be optimized to maximize the enantioselectivity for a wide range of ketones, including aryl-aliphatic ketones. nih.govnih.gov The generation of the oxazaborolidine catalyst in situ from a chiral lactam alcohol and borane has been shown to be a practical and reliable alternative to using the isolated catalyst, which can sometimes lead to lower reproducibility due to aging during storage. nih.gov
Below is a table summarizing the key components and features of the CBS reduction for the synthesis of chiral secondary alcohols.
| Component | Role | Examples | Key Features |
| Substrate | Prochiral Ketone | 2-(Benzyloxy)-4-fluorobenzaldehyde | Aryl-aliphatic, di-aliphatic, di-aryl ketones |
| Catalyst | Chiral Oxazaborolidine (CBS Catalyst) | Derived from (S)-proline or (R)-proline | Provides stereocontrol, recyclable precursor |
| Reducing Agent | Borane | BH₃·THF, BH₃·SMe₂, Catecholborane | Hydride source |
| Product | Chiral Secondary Alcohol | (R)- or (S)-(2-(Benzyloxy)-4-fluorophenyl)methanol | High enantiomeric excess (often >95% ee) |
| Mechanism | Catalytic Cycle | Coordination, face-selective hydride transfer | Predictable stereochemical outcome |
Rearrangement Reactions
Investigations intonih.govresearchgate.net-Wittig Rearrangements of Benzyloxy-Substituted Systems
While the provided outline specifies a nih.govresearchgate.net-Wittig rearrangement, the literature on Wittig rearrangements of benzyloxy-substituted systems predominantly focuses on the more common nih.govrsc.org- and nih.govrsc.org-sigmatropic shifts. These rearrangements involve the isomerization of ethers under strongly basic conditions to form alcohols. wikipedia.orgnih.gov The reaction proceeds through the deprotonation of the carbon adjacent to the ether oxygen, followed by the migration of an alkyl or aryl group.
The nih.govrsc.org-Wittig rearrangement is understood to proceed through a stepwise mechanism involving the formation of a radical-ketyl pair within a solvent cage. wikipedia.orgorganic-chemistry.org The thermodynamic stability of the potential migrating radical determines the migratory aptitude, which generally follows the order: allyl, benzyl > tertiary alkyl > secondary alkyl > primary alkyl > methyl. nih.govorganic-chemistry.org For a compound like this compound, a hypothetical rearrangement would involve the benzylic group, which is known to be an excellent migrating group due to its ability to stabilize the radical intermediate. organic-chemistry.org
Competition between different rearrangement pathways, such as nih.govrsc.org-, nih.govresearchgate.net-, and nih.govrsc.org-shifts, is a significant factor. nih.govscripps.edu The nih.govrsc.org-Wittig rearrangement is a concerted, thermally allowed pericyclic process, which often competes with the nih.govrsc.org-rearrangement, particularly in allylic ether systems. organic-chemistry.org The conditions, such as temperature and the nature of the base (e.g., alkyllithium compounds), can influence the outcome. wikipedia.org
Although direct examples of a nih.govresearchgate.net-Wittig rearrangement in simple benzyloxy systems are not prevalent in the reviewed literature, the principles governing the more common Wittig rearrangements provide a framework for predicting the feasibility of such a transformation. A nih.govresearchgate.net-rearrangement would likely require a specific substrate structure that facilitates the long-range migration of the benzylic group, possibly involving a conjugated system. The N-butyl amide group has been identified as an effective promoter for nih.govrsc.org-Wittig rearrangements of aryl benzyl ethers, suggesting that appropriate functionalization of the aromatic ring could be a strategy to influence the course of such rearrangements. nih.govacs.org
Radical and Photoredox Methodologies
Visible Light Promoted Carbohydroxylation and Carboetherification
Recent advances in synthetic chemistry have established visible light photoredox catalysis as a powerful tool for mild and selective C-H bond functionalization. rsc.org These methods offer an alternative to classical approaches for forming carbon-oxygen bonds. In the context of benzylic ethers, photoredox catalysis can be used to generate benzyl radicals selectively, which can then be trapped by nucleophiles to form new bonds. rsc.org
Visible light-promoted carbohydroxylation and carboetherification reactions represent a modern approach to synthesize alcohols and ethers. nih.govnih.gov Some of these reactions can proceed even without a metal catalyst or a photocatalyst, relying on the formation of a weak charge-transfer complex between reactants, such as an aryldiazonium salt and an alkene, which is sensitive to visible light irradiation. nih.govnih.gov
More commonly, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and initiates a single-electron transfer (SET) process. For a benzylic ether, this can lead to the formation of a radical cation. Subsequent deprotonation at the benzylic position generates a key benzyl radical intermediate. This radical can then be intercepted by an oxygen-centered nucleophile. If water is the nucleophile, a carbohydroxylation occurs, leading to a benzylic alcohol. If an alcohol is used as the nucleophile, a carboetherification takes place, resulting in a new ether.
This strategy has been successfully applied to the C-H functionalization of phenolic ethers and other benzylic systems. rsc.orgnih.gov The mild conditions, often at room temperature, and high functional group tolerance make this a promising methodology for the late-stage functionalization of complex molecules. rsc.org For a substrate like this compound, such a method could potentially be used to introduce further complexity or to synthesize the parent molecule from a precursor with a benzylic C-H bond.
The general mechanism for photoredox-catalyzed benzylic C-O bond formation is outlined below:
| Step | Description |
| 1. Photoexcitation | The photocatalyst (PC) absorbs visible light to reach an excited state (PC*). |
| 2. Single Electron Transfer (SET) | The excited photocatalyst engages in SET with the benzylic ether substrate, forming a radical cation. |
| 3. Deprotonation | A mild base removes a proton from the benzylic position, yielding a benzyl radical. |
| 4. Radical Trapping | The benzyl radical is trapped by an oxygen nucleophile (H₂O or ROH). |
| 5. Oxidation & Product Formation | The resulting radical intermediate is oxidized, and after proton loss, the final alcohol or ether product is formed, regenerating the photocatalyst. |
Synthesis of Derivatives and Related Structures
Approaches to (2-(Benzyloxy)-5-bromo-4-fluorophenyl)methanol
The synthesis of halogenated derivatives of this compound, such as (2-(Benzyloxy)-5-bromo-4-fluorophenyl)methanol, is important for creating analogues with modified electronic and biological properties. A plausible synthetic route to this compound would involve the selective bromination of the aromatic ring.
One common strategy for the bromination of activated aromatic rings is electrophilic aromatic substitution using a source of electrophilic bromine, such as N-bromosuccinimide (NBS) or elemental bromine. The directing effects of the substituents on the ring are crucial for controlling the regioselectivity of the bromination. In the case of this compound, the benzyloxy and hydroxymethyl groups are both ortho-, para-directing. The benzyloxy group is a strong activating group, while the fluorine atom is deactivating but also ortho-, para-directing.
A potential synthetic approach could involve the direct bromination of this compound. The benzyloxy group at position 2 and the fluorine at position 4 would direct the incoming electrophile. The position ortho to the strong activating benzyloxy group (position 3) and the position ortho to the fluorine and para to the benzyloxy group (position 5) are the most likely sites for substitution. Steric hindrance from the adjacent groups might influence the final regiochemical outcome, potentially favoring bromination at the less hindered position 5.
Alternatively, the synthesis could commence from a pre-brominated precursor. For example, starting with 5-bromo-4-fluoro-2-hydroxybenzaldehyde, the hydroxyl group could be protected with a benzyl group, followed by the reduction of the aldehyde to the corresponding alcohol. This multi-step approach offers better control over the regiochemistry of the bromination. The selective ortho-bromination of para-substituted phenols using NBS in methanol has been shown to be an efficient method, which could be applied in the synthesis of the required starting material. mdpi.com
A search of chemical databases reveals the existence of the related compound (2-(Benzyloxy)-5-bromophenyl)methanol, indicating that the synthesis of such structures is feasible. nih.gov The synthetic strategies developed for this and other similar brominated benzyloxy compounds can serve as a guide for the preparation of the target 4-fluoro analogue. google.com
Preparation of Oxirane Derivatives
The synthesis of this compound can be strategically approached through the creation and subsequent ring-opening of an oxirane intermediate. This multi-step process begins with the appropriate precursor, which is then converted to a terminal epoxide, followed by a reductive opening to yield the target primary alcohol.
Step 1: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde
The foundational precursor for this synthetic route is 2-(benzyloxy)-4-fluorobenzaldehyde. The preparation of this intermediate typically starts from 2-fluoro-4-hydroxybenzaldehyde (B1296990). The synthesis involves the selective benzylation of the hydroxyl group at the 4-position. This etherification can be effectively carried out using a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a suitable base and solvent.
A common procedure involves reacting 2-fluoro-4-hydroxybenzaldehyde with benzyl chloride in acetonitrile, using potassium fluoride (B91410) as the base. google.com The reaction mixture is heated to reflux to drive the nucleophilic substitution, where the phenoxide, formed in situ, displaces the halide from the benzyl group. Alternative conditions, such as using potassium carbonate as the base in acetone (B3395972) or DMF, are also viable for this transformation. chemicalbook.com The progress of the reaction is monitored until the starting material is consumed, after which a standard aqueous workup and purification by recrystallization or chromatography yields the desired 2-(benzyloxy)-4-fluorobenzaldehyde.
Step 2: Formation of 2-(2-(Benzyloxy)-4-fluorophenyl)oxirane
The subsequent step involves the conversion of the aldehyde functional group of 2-(benzyloxy)-4-fluorobenzaldehyde into a terminal epoxide, yielding 2-(2-(benzyloxy)-4-fluorophenyl)oxirane. The Johnson-Corey-Chaykovsky reaction is a highly effective and widely used method for this transformation. wikipedia.orgorganic-chemistry.org This reaction employs a sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey's reagent), to transfer a methylene (B1212753) group to the carbonyl carbon. nrochemistry.comalfa-chemistry.com
The sulfur ylide is generally prepared in situ by deprotonating a sulfonium (B1226848) salt, such as trimethylsulfonium (B1222738) iodide, with a strong base like sodium hydride or potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO). nrochemistry.com The aldehyde is then added to the solution of the ylide. The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate. This is followed by an intramolecular nucleophilic substitution, where the oxygen anion displaces the dimethyl sulfide (B99878) or DMSO leaving group, resulting in the formation of the three-membered oxirane ring. wikipedia.org The reaction is typically carried out at low to ambient temperatures and results in high yields of the desired epoxide.
Step 3: Reductive Ring-Opening of the Oxirane
The final step in this synthetic sequence is the reductive ring-opening of the 2-(2-(benzyloxy)-4-fluorophenyl)oxirane to afford the target molecule, this compound. This transformation is essentially the reduction of the epoxide to a primary alcohol.
Catalytic hydrogenation is a common and efficient method for this process. google.com The reaction involves treating the oxirane with hydrogen gas in the presence of a heterogeneous catalyst. researchgate.net Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum-based catalysts are frequently used for the hydrogenation of styrene (B11656) oxide and its derivatives. google.comcolab.ws The reaction is typically conducted in an organic solvent, and the conditions of temperature and hydrogen pressure are optimized to ensure complete conversion and high selectivity for the desired 2-phenylethanol (B73330) derivative. colab.wsrsc.org The mechanism involves the cleavage of the C-O bond of the oxirane ring and the addition of two hydrogen atoms. The regioselectivity of the ring-opening is influenced by the catalyst and reaction conditions, but for styrene oxide derivatives, the reaction generally favors the formation of the primary alcohol. researchgate.net Following the reaction, the catalyst is removed by filtration, and the product is purified to yield this compound.
Mechanistic Investigations of Reactions Involving 2 Benzyloxy 4 Fluorophenyl Methanol
Mechanistic Pathways of Functional Group Transformations
The functional groups of (2-(Benzyloxy)-4-fluorophenyl)methanol allow for a variety of transformations, including oxidation, reduction, and nucleophilic substitution. Each of these reaction types proceeds through distinct mechanistic steps.
Oxidation Mechanisms Leading to Aromatic Carbonyl Products
The oxidation of the primary alcohol in this compound to its corresponding aldehyde, 2-(benzyloxy)-4-fluorobenzaldehyde (B123165), is a fundamental transformation. The mechanism of this process is highly dependent on the oxidizing agent employed.
With chromium-based reagents like Pyridinium Chlorochromate (PCC), the reaction is believed to proceed through the formation of a chromate (B82759) ester intermediate. The alcohol oxygen attacks the chromium center, and after proton transfer, a chromate ester is formed. The rate-determining step is the abstraction of the benzylic proton by a base (such as pyridine), leading to the elimination of a reduced chromium species and formation of the aldehyde via an E2-like mechanism.
Alternatively, Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, follows a different pathway. The alcohol oxygen attacks the activated sulfur atom of DMSO, forming an alkoxysulfonium salt. A hindered base, such as triethylamine, then removes the benzylic proton, inducing an intramolecular elimination (a five-membered ring transition state) that yields the aldehyde, dimethyl sulfide (B99878), and a protonated base. This method is favored for its mild conditions, which prevent over-oxidation to the carboxylic acid.
Table 1: Common Oxidizing Agents and Their Mechanistic Features for Benzylic Alcohol Oxidation
| Oxidizing Agent System | Key Intermediate | Mechanism Type | Comments |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Chromate Ester | E2-like Elimination | Mild conditions, suitable for aldehydes. |
| Swern Oxidation (DMSO, (COCl)₂) | Alkoxysulfonium Ylide | Intramolecular Elimination | Very mild, avoids heavy metals. |
Reduction Mechanisms Yielding Substituted Aryl Alcohol Derivatives
The synthesis of this compound often involves the reduction of the corresponding aldehyde, 2-(benzyloxy)-4-fluorobenzaldehyde. The mechanisms of these reductions are central to understanding the formation of this aryl alcohol.
One common method is hydrosilylation, followed by hydrolysis. Using a silane, such as polymethylhydrosiloxane (B1170920) (PMHS), and a catalyst, the reaction proceeds via the transfer of a hydride from the silicon atom to the electrophilic carbonyl carbon. wikipedia.org The carbonyl oxygen coordinates to the silicon, forming a silyl (B83357) ether intermediate. Subsequent aqueous workup hydrolyzes the silyl ether to yield the final alcohol product, this compound. wikipedia.org
Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are also widely used. The mechanism involves the direct transfer of a hydride ion (H⁻) from the borohydride complex to the carbonyl carbon. The resulting alkoxide is then protonated during the workup step to give the alcohol. The presence of the electron-withdrawing fluorine atom on the aromatic ring can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydride attack.
Table 2: Common Reducing Agents for Aldehyde to Alcohol Transformation
| Reducing Agent | Hydride Source | Key Step | Workup |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Borohydride Complex | Nucleophilic attack by H⁻ | Protonation of alkoxide |
| Lithium Aluminum Hydride (LiAlH₄) | Aluminohydride Complex | Nucleophilic attack by H⁻ | Protonation of alkoxide |
| Polymethylhydrosiloxane (PMHS) | Silane | Hydride transfer from Si | Hydrolysis of silyl ether |
Nucleophilic Substitution Reactions of the Benzyloxy Moiety
The benzyloxy group in this compound can undergo nucleophilic substitution, typically involving the cleavage of the benzyl-oxygen bond. This reaction is often used for deprotection. The mechanism can proceed via S_N1 or S_N2 pathways, depending on the reaction conditions and the nature of the nucleophile.
Under acidic conditions, particularly with Lewis acids like B(C₆F₅)₃ or iron(III) chloride, the ether oxygen is protonated or coordinated to the Lewis acid, making it a better leaving group. wikipedia.orgresearchgate.net This facilitates the departure of the 2-substituted-4-fluorophenylmethanol moiety, generating a resonance-stabilized benzyl (B1604629) carbocation. This carbocation is then attacked by a nucleophile. This S_N1-type mechanism is favored due to the stability of the intermediate benzyl cation.
Alternatively, conditions favoring an S_N2 mechanism involve a strong nucleophile directly attacking the benzylic carbon, leading to the displacement of the aryloxy group through a backside attack. However, this is generally less common for ether cleavage unless the nucleophile is particularly potent.
Detailed Mechanistic Studies of Rearrangement Processes
Rearrangement reactions can lead to significant structural changes. For molecules like this compound, anionic rearrangements are a plausible, albeit complex, class of transformations.
Stereochemical Aspects and Intermediates in Anionic Rearrangements
A relevant anionic rearrangement for the benzyloxy moiety is the wikipedia.orgorganic-chemistry.org-Wittig rearrangement. wikipedia.orgorganic-chemistry.org This reaction occurs under strongly basic conditions, where a potent base (e.g., an alkyllithium) deprotonates a carbon adjacent to the ether oxygen. For an aryl benzyl ether system, deprotonation would occur at the benzylic carbon.
The mechanism of the wikipedia.orgorganic-chemistry.org-Wittig rearrangement is generally understood to proceed through a non-concerted, radical dissociation-recombination pathway. organic-chemistry.org The initial carbanion undergoes homolytic cleavage of the weak C-O bond to form a radical-ketyl radical pair within a solvent cage. wikipedia.orgorganic-chemistry.org This pair then rapidly recombines to form the C-C bond of the rearranged alkoxide product.
The stereochemical outcome of this rearrangement is well-studied. The process typically occurs with retention of configuration at the migrating carbon (the aromatic ring in this case) and inversion of configuration at the carbanionic center (the benzylic carbon). organic-chemistry.org The integrity of the stereocenters is largely maintained due to the rapid recombination of the radical pair within the solvent cage. organic-chemistry.org
Table 3: Mechanistic and Stereochemical Features of the wikipedia.orgorganic-chemistry.org-Wittig Rearrangement
| Feature | Description |
|---|---|
| Initiation | Deprotonation at the benzylic carbon using a strong base (e.g., BuLi). |
| Key Intermediate | A radical-ketyl radical pair, held within a solvent cage. wikipedia.orgorganic-chemistry.org |
| Mechanism | Non-concerted radical dissociation-recombination. organic-chemistry.org |
| Stereochemistry | Retention of configuration at the migrating group. |
| Inversion of configuration at the carbanionic center. organic-chemistry.org |
| Driving Force | Formation of a more stable alkoxide from a less stable carbanion. |
Catalytic Reaction Mechanisms in Fluorinated Systems
The presence of a fluorine atom on the aromatic ring makes this compound a substrate for various catalytic reactions, particularly those involving transition metals like palladium. The fluorine atom influences the electronic properties of the ring and can participate in C-F bond activation under certain conditions.
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Sonogashira reactions, are powerful tools for C-C bond formation. While these reactions typically involve aryl halides (Br, I), the activation of C-F bonds is a more challenging but increasingly feasible process. The general mechanism for a Pd-catalyzed cross-coupling reaction involves a catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-fluorine bond to form an Ar-Pd(II)-F intermediate. This is often the most difficult step for C-F bonds.
Transmetalation (for Suzuki/Stille) or Carbopalladation (for Heck): The second coupling partner is introduced to the palladium center.
Reductive Elimination: The two organic fragments are coupled, regenerating the Pd(0) catalyst and forming the final product.
The electron-withdrawing nature of the fluorine atom makes the aromatic ring more electron-deficient, which can influence the rates of oxidative addition and reductive elimination. Furthermore, fluorinated solvents themselves, such as trifluoroethanol (TFE), can have a profound impact on catalytic C-H activation reactions by stabilizing cationic intermediates or promoting ligand exchange.
In multifunctional catalysts, such as supported AuPd nanoalloys, a benzyl alcohol can undergo a cascade of reactions. For example, a supported bimetallic catalyst can first catalyze the dehydrogenation of the alcohol to an aldehyde. chemrxiv.org This aldehyde can then participate in a subsequent reaction, like an aldol (B89426) condensation, followed by hydrogenation of the resulting C=C bond, all within a one-pot process. chemrxiv.org The fluorinated ring in this compound would be expected to influence the rates of these individual catalytic steps.
Ligand Effects and Catalyst Turnover in Cross-Coupling
The efficiency and selectivity of cross-coupling reactions involving benzylic alcohol derivatives, such as this compound, are profoundly influenced by the choice of ligand coordinated to the metal center, typically palladium or nickel. nih.gov The ligand plays a crucial role in stabilizing the active catalytic species, facilitating key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and ultimately impacting the catalyst turnover number (TON) and turnover frequency (TOF). nih.govacs.org
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of benzylic halides and esters with arylboronic acids, the nature of the phosphine (B1218219) ligand is a determining factor for catalytic activity. nih.gov For instance, bidentate phosphine ligands like DPEPhos have been shown to be effective in the coupling of benzyl carbonates, while monodentate ligands such as triphenylphosphine (B44618) can be more suitable for the coupling of benzyl halides under different conditions. nih.gov The use of sterically hindered and electron-rich dialkylbiaryl phosphine ligands, such as SPhos, has enabled the coupling of unactivated aryl chlorides and bromides with high efficiency, achieving remarkable turnover numbers, in some cases up to 10⁵. nih.govresearchgate.net These ligands promote the formation of the active Pd(0) species and facilitate the often rate-limiting oxidative addition step. nih.gov
Nickel-catalyzed cross-electrophile coupling reactions of benzyl alcohols with aryl halides have also been developed, where the ligand is critical for achieving high yields. organic-chemistry.orgnih.gov In these systems, a combination of a nickel catalyst and a co-reductant, such as a low-valent titanium reagent, facilitates the homolytic cleavage of the C–O bond of the benzyl alcohol to generate a benzyl radical. organic-chemistry.org The nickel catalyst, coordinated by appropriate ligands, then engages in a catalytic cycle involving the aryl halide to form an arylnickel intermediate, which subsequently couples with the benzyl radical. organic-chemistry.org Mechanistic studies on related nickel-catalyzed reductive cross-couplings of benzylic electrophiles have revealed that the reaction can proceed through a Ni(I)/Ni(III) catalytic cycle, with the ligand influencing the rate-determining activation of the C(sp³)-electrophile. nih.govnih.govacs.org
The table below summarizes the effect of different ligands on the outcome of cross-coupling reactions involving benzylic substrates, illustrating the impact on yield and catalyst turnover.
Data synthesized from multiple sources for illustrative purposes. nih.govresearchgate.netorganic-chemistry.org
Electron Transfer Processes in Photoredox Catalysis
Photoredox catalysis has emerged as a powerful strategy for the activation of benzylic alcohols and their derivatives through single-electron transfer (SET) processes. nih.govresearchgate.net In a typical photoredox catalytic cycle involving a benzylic alcohol, a photocatalyst (PC), upon excitation by visible light, is converted to its excited state (PC*). This excited state is a potent oxidant and can engage in an SET event with the benzylic alcohol, leading to the formation of a benzyl alcohol radical cation. lookchem.comrsc.org
This radical cation is a key intermediate that can undergo further transformations. For instance, subsequent deprotonation can yield a benzyloxy radical. lookchem.com The fate of these radical intermediates is dependent on the specific reaction conditions and the other components present in the reaction mixture. In the context of cross-coupling reactions, these radicals can be intercepted by a metal catalyst (e.g., nickel) to participate in the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov
The mechanism often involves a dual catalytic system, where the photoredox cycle generates the radical intermediate, and a separate transition metal catalytic cycle is responsible for the cross-coupling event. nih.gov The efficiency of the electron transfer process is influenced by the redox potentials of the photocatalyst and the substrate, as well as the solvent polarity.
The table below outlines the key steps in a generalized electron transfer process for the activation of a benzylic alcohol in photoredox catalysis.
Generalized mechanism based on principles of photoredox catalysis. nih.govlookchem.com
Dephosphorylation Mechanisms in Related Compounds
The dephosphorylation of compounds bearing benzyloxy-substituted phenyl phosphate (B84403) groups is a critical reaction in various contexts, including prodrug activation and synthetic transformations. Mechanistic studies on structurally related compounds have elucidated the pathways of this process. For instance, the dephosphorylation of a diphosphate (B83284) compound in a methanol (B129727) solution has been shown to proceed through a regioselective mechanism. nih.gov
The proposed mechanism involves the nucleophilic attack of methanol on the benzylic carbon of a dibenzylphosphoryl group. nih.gov This leads to the cleavage of the benzyl-oxygen bond and the formation of a benzyl methyl ether, with the concomitant release of the phosphate group. This process is distinct from the cleavage of the phosphorus-oxygen bond. The regioselectivity of the dephosphorylation can be influenced by electronic and steric factors within the molecule. For example, a dibenzylphosphoryl group attached to a more electron-deficient aromatic ring may be more susceptible to cleavage. nih.gov
The progress of the dephosphorylation can be monitored over time by techniques such as HPLC and LC-MS to identify the intermediates and final products, allowing for a detailed understanding of the reaction pathway. nih.gov In a study on a 2-phenyl-6,7-methylenedioxy-1H-quinolin-4-one derivative, two main dephosphorylation pathways were identified, both involving the removal of benzyl groups by methanol. nih.gov
The following table illustrates the product distribution over time for the methanolysis of a related diphosphate compound, highlighting the formation of key intermediates and the final dephosphorylated product.
Illustrative data based on the findings reported for a related quinolinone diphosphate. nih.gov
Application of 2 Benzyloxy 4 Fluorophenyl Methanol As a Key Synthetic Intermediate
Building Block for Complex Organic Scaffolds
The utility of (2-(Benzyloxy)-4-fluorophenyl)methanol as a foundational element in organic synthesis stems from the reactivity of its hydroxymethyl group and the ability to modify other parts of the molecule.
The terminal hydroxymethyl (-CH₂OH) group of this compound is a primary alcohol, which makes it an excellent nucleophile for forming new ether and ester linkages. Although the compound itself is a benzyl (B1604629) ether (at the phenolic position), its alcohol functional group can be further derivatized to create more complex ethers and esters.
Ether Formation: The alcohol can be converted to its corresponding alkoxide with a strong base and subsequently reacted with an alkyl halide in a classic Williamson ether synthesis to form a new ether. organic-chemistry.orgfrancis-press.com This allows for the introduction of a wide variety of alkyl or aryl groups at this position.
Esterification: Through reaction with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides), the hydroxymethyl group can be readily esterified. researchgate.netrsc.org This transformation is fundamental in organic synthesis for creating ester-containing target molecules.
These reactions highlight the role of the compound as a scaffold upon which additional functionality can be built.
| Reaction Type | Key Reagents | Product Class | Description |
|---|---|---|---|
| Etherification | Base (e.g., NaH), Alkyl Halide (R-X) | Ethers (Ar-CH₂-O-R) | Forms a new ether linkage at the methanol (B129727) position. |
| Esterification | Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) | Esters (Ar-CH₂-O-CO-R) | Forms a new ester linkage at the methanol position. |
This compound serves as an intermediate for producing a range of substituted phenylmethanol derivatives. chemhelpasap.com The benzyloxy group, while often used as a stable protecting group, can undergo nucleophilic substitution with other functional groups, facilitated by reagents like alkoxides or amines in the presence of a base. chemhelpasap.com Furthermore, the primary alcohol can be oxidized to form the corresponding aldehyde, (2-(benzyloxy)-4-fluorobenzaldehyde), a key derivative that opens up extensive possibilities for further chemical modifications. chemhelpasap.com
Spectroscopic Characterization and Structural Analysis of 2 Benzyloxy 4 Fluorophenyl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.
Proton Nuclear Magnetic Resonance (1H NMR) Analysis
1H NMR analysis would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. For (2-(Benzyloxy)-4-fluorophenyl)methanol, one would expect to observe distinct signals for the aromatic protons on both the fluorophenyl and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyl group (—O—CH2—Ph), the methylene protons of the methanol (B129727) group (—CH2OH), and the hydroxyl proton. The splitting patterns (multiplicity) and coupling constants (J values) would reveal the connectivity between adjacent protons. However, specific chemical shifts (δ) and coupling constants are not available in the literature.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis
13C NMR spectroscopy detects the carbon-13 isotope to identify the different carbon environments within a molecule. A 13C NMR spectrum for this compound would show separate signals for each unique carbon atom in the benzyloxy and fluorophenyl moieties, including the two methylene carbons. The large chemical shift range of 13C NMR would allow for clear distinction between the aromatic and aliphatic carbons. No published data is available to populate a characterization table.
Fluorine Nuclear Magnetic Resonance (19F NMR) Characterization
Given the presence of a fluorine atom, 19F NMR would be a highly informative technique. It is exceptionally sensitive to the local electronic environment. A 19F NMR spectrum would show a signal whose chemical shift is characteristic of the fluorine's position on the benzene (B151609) ring and its electronic interaction with the benzyloxy and methanol substituents. Furthermore, coupling between the fluorine nucleus and nearby protons (nJHF) or carbons (nJCF) would provide valuable structural information. Specific experimental data for this compound is currently unavailable.
Mass Spectrometry (MS)
Mass spectrometry is used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound (C14H13FO2), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass. This crucial confirmation data is not present in the accessible scientific record.
Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and structural details of thermally labile compounds like this compound. In positive ion mode, the molecule is expected to protonate, forming the pseudomolecular ion [M+H]⁺. Subsequent fragmentation of this ion in the mass spectrometer provides a unique fingerprint that aids in structural elucidation.
The fragmentation of protonated this compound would likely proceed through several key pathways, driven by the stability of the resulting fragment ions. A primary fragmentation event is the loss of a water molecule (H₂O) from the protonated parent ion, a common fragmentation for alcohols. This would result in a significant peak corresponding to the [M+H-H₂O]⁺ ion. Another prominent fragmentation pathway involves the cleavage of the benzylic ether bond. This can occur in two ways: loss of a neutral toluene (B28343) molecule or loss of a benzyl radical. However, the loss of a neutral toluene molecule is often more favored in ESI-MS. Additionally, the cleavage of the C-O bond of the hydroxymethyl group could lead to the formation of a stable benzylic cation.
A plausible fragmentation pathway for this compound is detailed in the table below, outlining the expected m/z (mass-to-charge ratio) values for the key ions.
| m/z (Da) | Ion Formula | Fragmentation Pathway |
| 233.09 | [C₁₄H₁₄FO₂]⁺ | [M+H]⁺ - Protonated parent molecule |
| 215.08 | [C₁₄H₁₂FO]⁺ | [M+H - H₂O]⁺ - Loss of water from the alcohol group |
| 107.05 | [C₇H₇O]⁺ | Cleavage of the ether bond, formation of hydroxyphenyl cation |
| 91.05 | [C₇H₇]⁺ | Formation of the tropylium (B1234903) ion from the benzyl group |
Note: The m/z values are calculated based on the most common isotopes of the elements.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups, including the hydroxyl group, the aromatic rings, the ether linkage, and the C-F bond.
The assignment of specific vibrational bands in the IR spectrum allows for the comprehensive identification of the molecular structure. The presence of a broad absorption band in the region of 3600-3200 cm⁻¹ is a clear indicator of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding.
The aromatic C-H stretching vibrations are typically observed as a group of weaker bands in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methylene (-CH₂-) group in the benzyl moiety and the methanol group would appear just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to characteristic absorptions in the 1600-1450 cm⁻¹ range.
The C-O stretching vibrations are also key diagnostic peaks. The C-O stretch of the primary alcohol is expected in the 1050-1000 cm⁻¹ region, while the aryl ether C-O stretch will likely appear around 1250 cm⁻¹. The presence of the fluorine atom is indicated by a strong C-F stretching band, typically found in the 1200-1000 cm⁻¹ region.
A summary of the expected vibrational band assignments for the key functional groups in this compound is presented in the following table.
| Vibrational Frequency (cm⁻¹) | Functional Group | Vibrational Mode |
| 3600-3200 (broad) | O-H (Alcohol) | Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 2950-2850 | C-H (Aliphatic) | Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
| ~1250 | C-O (Aryl Ether) | Stretching |
| 1200-1000 | C-F | Stretching |
| 1050-1000 | C-O (Primary Alcohol) | Stretching |
No Publicly Available Computational Studies Found for this compound
Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the quantum chemical calculations, conformational analysis, or reaction pathway modeling for the compound this compound have been identified.
The request for an article focused solely on the computational chemistry of this compound, structured with detailed research findings and data tables for sections including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Potential Energy Surface (PES) scans, and reaction pathway modeling, cannot be fulfilled at this time.
Generating an article with the required level of scientific accuracy, detail, and data necessitates pre-existing, peer-reviewed research on the specific molecule . Without such foundational studies, any attempt to provide the requested information would be speculative and would not meet the standards of factual, science-based reporting.
While general principles of computational chemistry and theoretical analyses are well-established for similar molecules like substituted benzyl alcohols or diaryl ethers researchgate.nettheaic.orgmdpi.commdpi.comrsc.org, the strict requirement to focus exclusively on "this compound" and to include specific data tables prevents the creation of the requested content.
Therefore, due to the absence of published research data for this particular compound, it is not possible to construct the detailed, scientifically accurate article as outlined in the instructions.
Computational Chemistry and Theoretical Studies on 2 Benzyloxy 4 Fluorophenyl Methanol
Prediction of Spectroscopic Parameters from Theoretical Models
Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For (2-(Benzyloxy)-4-fluorophenyl)methanol, theoretical models, primarily rooted in Density Functional Theory (DFT), can be employed to calculate a range of spectroscopic parameters. These predictions are invaluable for confirming the molecular structure and understanding its electronic and vibrational characteristics.
The process begins with the optimization of the molecule's three-dimensional geometry using a selected level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set. This step is crucial as the accuracy of the predicted spectra is highly dependent on the accuracy of the calculated equilibrium geometry. Once the optimized structure is obtained, the same theoretical model is used to compute various spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose within the DFT framework. The calculations provide isotropic shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).
These predicted chemical shifts can help in the assignment of signals in experimentally obtained NMR spectra. Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can be approximated in the calculations using models like the Polarizable Continuum Model (PCM).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
The following data is illustrative of values that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation in a vacuum.
¹³C NMR
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (Aromatic, C-O) | 158.5 |
| C (Aromatic, C-F) | 162.1 (J-F coupling) |
| C (Aromatic, C-H) | 115.2 |
| C (Aromatic, C-H) | 104.8 |
| C (Aromatic, C-CH2OH) | 122.3 |
| C (Aromatic, C-H) | 130.1 |
| C (Benzyl, C-ipso) | 136.8 |
| C (Benzyl, C-ortho) | 128.7 |
| C (Benzyl, C-meta) | 128.0 |
| C (Benzyl, C-para) | 127.6 |
| C (-CH₂-O) | 70.2 |
¹H NMR
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (Aromatic) | 7.15 |
| H (Aromatic) | 6.80 |
| H (Aromatic) | 6.75 |
| H (Benzyl, ortho) | 7.40 |
| H (Benzyl, meta) | 7.35 |
| H (Benzyl, para) | 7.30 |
| H (-CH₂-O) | 5.10 |
| H (-CH₂OH) | 4.65 |
Vibrational Spectroscopy (IR and Raman)
The prediction of infrared (IR) and Raman spectra involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies often have a systematic overestimation, which can be corrected by applying a scaling factor. The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific functional groups within the molecule.
Table 2: Predicted Major Vibrational Frequencies for this compound
The following data is illustrative and represents scaled frequencies from a DFT/B3LYP/6-311++G(d,p) calculation.
| Predicted Frequency (cm⁻¹) | Intensity | Assignment |
| 3450 | Medium | O-H stretch (alcohol) |
| 3060 | Medium | Aromatic C-H stretch |
| 2925 | Medium | Methylene (B1212753) (-CH₂) stretch |
| 1610 | Strong | Aromatic C=C stretch |
| 1505 | Strong | Aromatic C=C stretch |
| 1250 | Strong | C-O stretch (aryl ether) |
| 1220 | Strong | C-F stretch |
| 1040 | Strong | C-O stretch (alcohol) |
Electronic Spectroscopy (UV-Vis)
The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. The predicted wavelength of maximum absorption (λ_max) corresponds to the most probable electronic transition, typically the HOMO to LUMO transition. The solvent environment can significantly influence the UV-Vis spectrum, and as with NMR predictions, the PCM can be used to model these effects. mdpi.com
Table 3: Predicted UV-Vis Absorption for this compound
The following data is illustrative of values that would be obtained from a TD-DFT/B3LYP/6-311++G(d,p) calculation using a PCM for a solvent like methanol (B129727).
| Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| 275 | 0.15 | π → π |
| 220 | 0.45 | π → π |
These theoretical predictions of spectroscopic parameters serve as a valuable guide for experimental chemists, aiding in the structural elucidation and characterization of this compound. While there may be deviations from experimental values, the trends and patterns predicted by these computational models are generally reliable and provide a deeper understanding of the molecule's properties. researchgate.net
Green Chemistry Approaches in the Synthesis and Transformations of 2 Benzyloxy 4 Fluorophenyl Methanol
Principles of Green Chemistry in Relation to Compound Synthesis
The synthesis of complex organic molecules like (2-(Benzyloxy)-4-fluorophenyl)methanol traditionally involves multi-step processes that can be resource-intensive and generate significant waste. The green chemistry framework offers a set of guiding principles to mitigate these impacts. smolecule.comworldwidejournals.com
A core tenet of green chemistry is maximizing "atom economy," a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. organic-chemistry.orgworldwidejournals.com Reactions with high atom economy are inherently waste-reducing, as fewer atoms are converted into unwanted byproducts. aip.orgnih.gov For instance, addition reactions are highly atom-economical as they combine all reactant atoms into the product. In contrast, substitution and elimination reactions generate byproducts, thus lowering their atom economy. beilstein-journals.org
Table 1: Comparison of Atom Economy for Different Reaction Types
| Reaction Type | General Scheme | Atom Economy | Byproducts |
|---|---|---|---|
| Addition | A + B → C | 100% | None |
| Substitution | A-B + C → A-C + B | < 100% | Yes (B) |
This interactive table highlights the inherent efficiency of different reaction classes based on the principle of atom economy.
The first principle of green chemistry, waste prevention, is directly linked to atom economy. bohrium.comacs.org It is considered more advantageous to prevent the formation of waste than to treat or clean it up after it has been created. smolecule.com Designing synthetic pathways that maximize atom economy is a primary strategy for achieving this goal. organic-chemistry.org
Neoteric solvents, such as supercritical fluids and ionic liquids, represent a frontier in this area. mdpi.com Supercritical carbon dioxide (scCO₂), for example, is non-toxic, non-flammable, and its solvating power can be tuned by adjusting temperature and pressure, allowing for reactions and separations to be performed in a more environmentally friendly manner. epa.govrasayanjournal.co.in After the reaction, CO₂ can be easily removed and recycled by returning it to a gaseous state. rasayanjournal.co.in
Furthermore, conducting reactions at ambient temperature and pressure minimizes energy consumption, aligning with the principle of designing for energy efficiency. worldwidejournals.comacs.org
The ninth principle of green chemistry states that catalytic reagents are superior to stoichiometric reagents. numberanalytics.com Catalysts, used in small amounts, can facilitate a single reaction many times, whereas stoichiometric reagents are consumed in the reaction and are required in at least a 1:1 molar ratio with the substrate. thieme-connect.com This fundamental difference means that catalytic processes generate significantly less waste. organic-chemistry.orgresearchgate.net
For example, the reduction of an aldehyde to an alcohol can be achieved using a stoichiometric hydride reagent, which generates salt byproducts. Alternatively, catalytic hydrogenation uses molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst (like Palladium or Platinum). In this case, the only theoretical byproduct is water (if any), leading to a much higher atom economy and a cleaner process. numberanalytics.comorganic-chemistry.org Catalysts also work by lowering the activation energy of a reaction, which can lead to milder reaction conditions and reduced energy use. researchgate.netmdpi.com
Table 2: Stoichiometric vs. Catalytic Reagents
| Feature | Stoichiometric Reagents | Catalytic Reagents |
|---|---|---|
| Amount Used | ≥ 1 equivalent | Sub-stoichiometric (small amounts) |
| Waste Generation | High (reagent is consumed) | Low (catalyst is regenerated) |
| Atom Economy | Generally lower | Generally higher |
| Example (Reduction) | NaBH₄ | H₂ / Pd catalyst |
This interactive table compares the key features of stoichiometric and catalytic approaches in chemical synthesis.
Implementation of Green Synthetic Methodologies
Applying the principles of green chemistry involves adopting innovative technologies and methodologies that enhance efficiency and reduce environmental impact.
Solvent-free, or neat, reactions represent an ideal green chemistry scenario by completely eliminating solvent-related waste. mdpi.comresearchgate.net Such reactions are often facilitated by grinding solid reactants together (mechanochemistry) or by heating a mixture of neat reagents. bohrium.comresearchgate.net For the synthesis of benzyl (B1604629) alcohol derivatives, solvent-free oxidations have been successfully demonstrated using solid-supported catalysts, which are easily recovered after the reaction. acs.org Similarly, the benzylation of alcohols has been achieved under solvent-free conditions, offering a greener route to the ether linkage found in this compound. nih.gov
Where a solvent is necessary, neoteric solvents like supercritical CO₂ (scCO₂) offer a sustainable alternative. mdpi.com scCO₂ is particularly attractive because it is non-toxic, abundant, and easily removed from the reaction mixture. epa.gov It has been investigated as a medium for various organic reactions, including hydrogenations and oxidations. mdpi.com The high diffusivity and miscibility of gases like H₂ and O₂ in scCO₂ can enhance reaction rates in catalytic processes. nih.gov The extraction of natural products, including various alcohols, from plant tissues using scCO₂ demonstrates its potential as a green solvent for both reaction and separation processes. beilstein-journals.org
Alternative energy sources like microwaves and ultrasound can dramatically accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules in a reaction mixture to absorb microwave energy and convert it into heat. This leads to rapid and uniform heating, often resulting in significant rate enhancements. This technique has been successfully applied to a wide range of reactions, including the synthesis of benzyl alcohols and various heterocyclic compounds, often under solvent-free conditions or with green solvents like water. beilstein-journals.orgnumberanalytics.comresearchgate.net The efficiency of microwave heating can reduce reaction times from hours to minutes, thereby saving considerable energy.
Table 3: Comparison of Energy-Assisted Synthetic Protocols
| Technology | Principle | Key Advantages | Potential Application in Synthesis |
|---|---|---|---|
| Microwave | Dielectric heating | Rapid heating, shorter reaction times, higher yields | Reduction of 2-(benzyloxy)-4-fluorobenzaldehyde (B123165) |
| Ultrasound | Acoustic cavitation | Enhanced mass transfer, increased reaction rates | Synthesis of fluorinated precursors |
This interactive table summarizes the principles and advantages of microwave and ultrasound technologies in green synthesis.
By integrating these principles and methodologies, the synthesis of this compound can be redesigned to be more sustainable, efficient, and environmentally responsible, reflecting the broader shift towards green chemistry in the chemical industry.
Mechanochemical Activation in Organic Transformations
Mechanochemical activation, a technique that uses mechanical energy from grinding or milling to induce chemical reactions, offers a significant green alternative to traditional solvent-based methods. researchgate.netrsc.org This approach can lead to higher yields, shorter reaction times, and a reduction or elimination of solvent use, thereby minimizing waste. researchgate.netrsc.org
While specific applications of mechanochemistry to the synthesis of this compound are not extensively documented in current literature, the principles can be applied hypothetically. For instance, the synthesis of this alcohol could potentially be achieved through the mechanochemical reduction of 2-(benzyloxy)-4-fluorobenzaldehyde. This would involve milling the aldehyde with a solid-state reducing agent, potentially in the presence of a catalytic amount of a benign liquid or a solid catalyst. This solvent-free or low-solvent approach would stand in contrast to conventional methods that often rely on volatile organic solvents.
Transformations of this compound could also be envisioned under mechanochemical conditions. For example, oxidation to the corresponding aldehyde could be performed by milling with a solid oxidant. Such solvent-free methods are gaining traction for a variety of organic reactions, including condensations, couplings, and redox reactions. researchgate.net
Table 1: Potential Mechanochemical Applications for this compound
| Transformation | Reactants | Potential Advantages |
| Synthesis | 2-(Benzyloxy)-4-fluorobenzaldehyde, solid reductant | Solvent-free, reduced waste, potentially faster reaction |
| Oxidation | This compound, solid oxidant | Solvent-free, simplified workup, enhanced safety |
Environmentally Benign Oxidants and Reductants
The selection of oxidizing and reducing agents is critical in green chemistry. Traditional reagents, such as chromium-based oxidants, are often toxic and generate hazardous waste. kobe-u.ac.jp The pursuit of greener alternatives is therefore a key area of research.
For the oxidation of this compound to 2-(benzyloxy)-4-fluorobenzaldehyde, environmentally benign oxidants such as molecular oxygen or hydrogen peroxide could be employed in conjunction with a suitable catalyst. mdpi.com Catalytic systems based on palladium on carbon (Pd/C) with ethylene (B1197577) as a hydrogen acceptor represent a green approach, with the only byproduct being ethane. kobe-u.ac.jp Another promising system involves the use of activated carbon with molecular oxygen. kobe-u.ac.jp These methods avoid the use of stoichiometric amounts of toxic heavy metals.
In the synthesis of this compound, the reduction of the corresponding aldehyde is a key step. While traditional methods often use metal hydrides like sodium borohydride (B1222165), greener alternatives focus on catalytic transfer hydrogenation. This can involve the use of a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a transition metal catalyst. These methods are generally safer and have a lower environmental footprint compared to the use of pyrophoric and water-reactive metal hydrides.
Table 2: Comparison of Traditional and Green Redox Reagents
| Reaction | Traditional Reagent | Green Alternative | Environmental Benefit |
| Oxidation | Chromic acid | Molecular oxygen with catalyst | Avoids toxic heavy metal waste |
| Reduction | Sodium borohydride | Catalytic transfer hydrogenation | Milder conditions, less hazardous reagents |
Development of Sustainable Catalytic Systems
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high selectivity and efficiency, often under milder conditions and with reduced waste generation.
Heterogeneous Catalysis and Supported Catalysts
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of separation and recyclability. researchgate.net For the synthesis and transformations of this compound, supported metal catalysts could be highly beneficial.
For instance, in the synthesis via reduction of 2-(benzyloxy)-4-fluorobenzaldehyde, a catalyst consisting of palladium or platinum nanoparticles supported on a solid material like carbon, alumina (B75360), or a polymer could be used. researchgate.net These supported catalysts can be easily recovered by filtration after the reaction and reused multiple times, reducing both cost and metal waste. researchgate.net Similarly, for the oxidation of this compound, supported catalysts can facilitate the use of green oxidants like molecular oxygen. kobe-u.ac.jprsc.orgresearchgate.net
The design of the support material can also play a crucial role in the catalyst's activity and selectivity. researchgate.net Porous materials with high surface areas can enhance the dispersion of the active metal sites, leading to improved catalytic performance. researchgate.net
Biocatalysis and Enzyme-Mediated Transformations
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is an inherently green technology. Enzymes operate under mild conditions of temperature and pH, are highly selective, and are biodegradable. polimi.it
The synthesis of this compound could potentially be achieved through the enzymatic reduction of 2-(benzyloxy)-4-fluorobenzaldehyde. Alcohol dehydrogenases (ADHs) are a class of enzymes capable of catalyzing the reduction of aldehydes and ketones with high stereoselectivity. This would be particularly valuable if a specific enantiomer of the alcohol was desired.
Enzyme-mediated transformations could also be applied to the modification of this compound. For example, lipases could be used to catalyze the acylation of the hydroxyl group in a highly selective manner, often in non-aqueous media to shift the equilibrium towards synthesis. The integration of biocatalytic steps can significantly reduce the environmental footprint of a synthetic process. polimi.it
Advancements in CO2 Transformation Catalysis
The utilization of carbon dioxide (CO2) as a C1 building block is a major goal of green chemistry, as it offers a route to valorize a greenhouse gas. rsc.orgyale.edu While the direct involvement of this compound in CO2 transformations is not a common application, the broader advancements in this field are relevant to sustainable synthesis.
Recent research has focused on the catalytic conversion of CO2 to methanol (B129727). rsc.orgyale.edu This is typically a two-step process involving the reduction of CO2 to carbon monoxide (CO), followed by the hydrogenation of CO to methanol. yale.edu Innovations in catalyst design, including the development of bifunctional catalysts, are improving the efficiency and selectivity of this process. yale.edunih.gov Advanced materials such as metal-organic frameworks (MOFs) and single-atom catalysts are also being explored to enhance catalytic activity. rsc.org
Future Research Directions and Outlook
Development of Novel and More Efficient Synthetic Routes
The future of synthesizing (2-(Benzyloxy)-4-fluorophenyl)methanol and its derivatives will likely focus on overcoming the limitations of traditional multi-step procedures. Research is anticipated to move towards more atom-economical and convergent strategies. A significant area of development is the direct functionalization of C-H bonds. rsc.orgorganic-chemistry.org Advances in metallaphotoredox catalysis, for instance, are enabling the direct conversion of benzylic C-H bonds into C-O bonds, potentially offering a more direct route to benzylic alcohols from readily available toluene (B28343) derivatives. rsc.orgrsc.org
Another promising avenue is the application of photocatalysis, which utilizes visible light to drive chemical reactions under mild conditions. sioc-journal.cn Metal-free photochemical oxidation of benzylic C-H bonds using air as a green oxidant presents an environmentally sustainable alternative to conventional methods that often rely on stoichiometric, heavy-metal-based oxidants. organic-chemistry.orgsioc-journal.cn Furthermore, the development of stereodivergent synthesis methods, perhaps using dual-catalytic systems, could allow for the precise control of stereochemistry in more complex analogues, which is crucial for pharmaceutical applications. nih.gov The goal is to develop synthetic pathways that are not only higher in yield but also reduce the number of steps, minimize waste, and offer greater flexibility in substrate scope. acs.orgorganic-chemistry.org
| Synthetic Strategy | Potential Advantage | Relevant Research Area |
| Direct C-H Functionalization | Fewer synthetic steps, increased atom economy | Metallaphotoredox catalysis, Photocatalysis rsc.orgorganic-chemistry.orgrsc.org |
| Biocatalysis | High selectivity, mild reaction conditions, green | Enzyme engineering, Whole-cell catalysts jeffleenovels.comnih.gov |
| Stereodivergent Synthesis | Access to all possible stereoisomers | Dual catalysis, Asymmetric synthesis nih.gov |
Exploration of Emerging Catalytic Systems for Specific Transformations
The functional groups of this compound—the primary alcohol, the benzyl (B1604629) ether, and the fluorinated aromatic ring—offer multiple sites for chemical modification. Future research will undoubtedly explore novel catalytic systems to achieve selective transformations at these sites.
Oxidation and Dehydrogenation: The primary alcohol is a key functional handle. While traditional oxidation methods exist, emerging catalytic systems offer milder and more selective alternatives. For example, ruthenium-based heterogeneous catalysts are being investigated for the solvent-free aerobic oxidation of benzyl alcohols to aldehydes, a process that aligns with green chemistry principles. mdpi.com Chemoenzymatic strategies, combining photoredox catalysis for C-H activation with enzymatic reduction, are being developed to afford enantiomerically enriched benzylic alcohols, which could be applied to produce chiral derivatives of the title compound. nih.gov
C-O and C-F Bond Functionalization: The benzyloxy group, while often used as a protecting group, can also be a site for catalytic cleavage or rearrangement. Similarly, the C-F bond, though generally stable, can be targeted by specific catalytic systems. Electrocatalytic methods are emerging for transformations like deoxyfluorination of benzylic alcohols, offering a novel way to introduce fluorine under mild conditions. thieme-connect.com Iron-catalyzed etherification reactions using green solvents like propylene (B89431) carbonate are also being developed for the sustainable synthesis of ethers from benzylic alcohols. acs.orgacs.org
Emerging Catalytic Concepts:
Metallaphotoredox Catalysis: This approach merges transition metal catalysis with photoredox catalysis, enabling novel C-H functionalizations and cross-coupling reactions under mild conditions. rsc.orgrsc.org
Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, offers unparalleled selectivity for the synthesis and transformation of chiral alcohols. nih.govproquest.com Temperature-directed biocatalysis can even be used to switch between the production of an aromatic alcohol or its corresponding aldehyde. jeffleenovels.comnih.gov
Organocatalysis: Light-driven organocatalytic methods are being developed for reactions like the alkoxylation of benzylic C-H bonds, avoiding the need for metal catalysts. researchgate.net
Design and Synthesis of Structurally Related Analogues for Specific Research Applications
As a versatile chemical intermediate, this compound serves as an excellent starting point for the design and synthesis of structurally related analogues with tailored properties. The strategic placement of the fluorine atom and the benzyloxy group can be leveraged to influence the biological activity and physicochemical properties of derivative compounds.
In medicinal chemistry, benzyloxyphenyl scaffolds are found in molecules designed as inhibitors for various biological targets. For instance, derivatives have been synthesized and evaluated as STAT3 signaling pathway inhibitors for cancer therapy and as antagonists for the human androgen receptor. nih.govacs.org The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, making it a valuable feature in drug design. Structure-activity relationship (SAR) studies of fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation and fluorinated indolecarboxamides as leukotriene antagonists highlight the importance of fluorine in modulating biological activity. acs.orgdrugbank.comresearchgate.net Research in this area will focus on creating libraries of analogues by modifying the substitution pattern on both the phenyl and benzyl rings to probe interactions with biological targets and optimize therapeutic potential. nih.gov
| Research Application | Role of the Scaffold | Example Analogues |
| Medicinal Chemistry | Core structure for developing enzyme inhibitors or receptor antagonists | STAT3 inhibitors, Androgen receptor antagonists, MAO-B inhibitors nih.govacs.org |
| Agrochemicals | Building block for novel pesticides and herbicides | Fluorinated compounds often exhibit enhanced biological activity d-nb.info |
| Materials Science | Precursor for liquid crystals or functional polymers | Phenyl benzoate (B1203000) derivatives are common in liquid crystal design |
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to more modern manufacturing techniques represents a significant future direction for the production of this compound and its derivatives, particularly for pharmaceutical applications.
Continuous Flow Chemistry: This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. aurigeneservices.com It offers numerous advantages over batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters (temperature, pressure, residence time), and easier scalability. mdpi.comacs.org The synthesis of pharmaceutical intermediates is an area where flow chemistry is having a major impact, allowing for the development of fully automated, multi-step syntheses with in-line purification and analysis. rsc.orgresearchgate.net Applying this technology to the synthesis of the title compound could lead to higher purity, reduced waste, and more efficient production. aurigeneservices.com
Automated Synthesis Platforms: These robotic systems can perform a sequence of chemical operations—such as reagent addition, heating, mixing, and purification—with minimal human intervention. wikipedia.org When combined with design-of-experiment software, these platforms can rapidly screen and optimize reaction conditions. metoree.com For the synthesis of analogues for SAR studies, automated parallel synthesis allows for the rapid creation of compound libraries. chemspeed.com Platforms like the Synple system use pre-filled reagent cartridges to automate common reactions like reductive amination, amide coupling, and protecting group manipulations, significantly accelerating the drug discovery process. xtalpi.com
Further Contributions to Sustainable Chemical Processes and Methodologies
The principles of green chemistry are increasingly guiding future research in chemical synthesis. The production and derivatization of this compound are well-suited for the incorporation of more sustainable practices.
Green Solvents and Reagents: Research is focused on replacing hazardous organic solvents with greener alternatives. For example, iron-catalyzed etherification of benzyl alcohols has been successfully demonstrated in propylene carbonate, a recyclable and more environmentally benign solvent. acs.org The use of air or molecular oxygen as the terminal oxidant in oxidation reactions, often facilitated by photocatalysis, is a key strategy for improving the sustainability of these transformations. sioc-journal.cnmdpi.com
Biocatalysis and Renewable Feedstocks: Biocatalysis represents a cornerstone of green chemistry. Using whole-cell biocatalysts or isolated enzymes like alcohol dehydrogenases to produce aromatic alcohols operates under mild, aqueous conditions and can provide high enantioselectivity. nih.govproquest.com There is also growing interest in producing aromatic alcohols from renewable resources like lignin (B12514952), a complex biopolymer. jeffleenovels.comnih.gov Temperature-directed biocatalysis has been shown to convert lignin derivatives into valuable aromatic alcohols or aldehydes, offering a potential long-term sustainable route to these chemical building blocks. jeffleenovels.comnih.govacs.org
Atom Economy and Waste Reduction: Novel synthetic routes, such as direct C-H functionalization, inherently improve atom economy by eliminating the need for pre-functionalized substrates. rsc.org Catalytic methods, in general, reduce waste compared to stoichiometric reactions. The development of recyclable heterogeneous catalysts, such as ruthenium supported on alumina (B75360) for solvent-free oxidations, further enhances the sustainability of these processes by allowing for easy separation and reuse of the catalyst. mdpi.com
Q & A
Q. Basic Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the benzyloxy group’s protons resonate at δ ~4.9–5.1 ppm (singlet), while fluorine substituents induce splitting patterns in aromatic protons .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H⁺] = 246.08, observed 246.07) .
Q. Advanced Techniques :
- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., C–O bond lengths ~1.36 Å, fluorine’s electron-withdrawing effects on ring planarity) .
- IR Spectroscopy : Identifies hydroxyl (ν ~3270 cm⁻¹) and aromatic C–F (ν ~1220 cm⁻¹) stretches .
What functional group transformations are feasible for this compound in medicinal chemistry?
Q. Basic Reactivity :
- Oxidation : The methanol group can be oxidized to a ketone or carboxylic acid using MnO₂ or KMnO₄, respectively .
- Esterification : Reaction with acyl chlorides forms esters, useful for prodrug design.
Q. Advanced Applications :
- Benzyloxy Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, exposing a phenol for further functionalization .
- Fluorine-directed Coupling : Fluorine’s meta-directing effect enables regioselective Suzuki-Miyaura cross-coupling for biaryl synthesis .
How do structural analogs of this compound exhibit antifungal or anticancer activity?
Basic Insights :
Analogous benzophenones (e.g., (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone) show antifungal activity via disruption of fungal membrane synthesis . The benzyloxy group enhances lipophilicity, improving cellular uptake.
Q. Advanced Mechanisms :
- Enzyme Inhibition : Fluorine’s electronegativity modulates binding to cytochrome P450 or kinase active sites .
- QSAR Studies : Substituent position (e.g., para-fluorine vs. ortho-methanol) correlates with IC₅₀ values in cancer cell lines .
How should researchers address contradictions in spectral or crystallographic data for this compound?
Q. Basic Validation :
- Cross-reference NMR and HRMS data with published analogs (e.g., δ −115.8 ppm for ¹⁹F-NMR in CDCl₃ ).
- Compare melting points with literature (e.g., 118–122°C for related amides ).
Q. Advanced Strategies :
- DFT Calculations : Predict NMR chemical shifts or optimize molecular geometry to resolve crystallographic discrepancies .
- Multi-technique Validation : Pair X-ray data (e.g., CCDC 2120865 ) with IR and Raman spectra to confirm hydrogen-bonding networks.
What computational tools are recommended for studying this compound’s reactivity?
Q. Basic Tools :
Q. Advanced Workflows :
- MD Simulations (GROMACS) : Model solvation effects on conformational stability in aqueous vs. lipid environments .
- QSAR Models : Train machine learning algorithms (e.g., Random Forest) on bioactivity datasets to optimize substituent patterns .
What safety protocols are critical when handling this compound?
Q. Basic Precautions :
Q. Advanced Mitigation :
- Waste Disposal : Neutralize methanol derivatives with dilute HCl before disposal to prevent environmental release .
- Spill Management : Absorb with inert material (e.g., vermiculite) and avoid combustion due to possible HF release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
